

An In-depth Technical Guide to the Spectroscopic Data of Arachidyl Oleate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Arachidyl oleate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Arachidyl oleate**. Detailed experimental protocols and data interpretations are included to support researchers and professionals in drug development and related scientific fields.

Introduction to Arachidyl Oleate

Arachidyl oleate (IUPAC name: icosyl (9Z)-octadec-9-enoate) is a wax ester composed of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and oleic acid (an 18-carbon monounsaturated fatty acid).^{[1][2]} As a member of the wax ester class, it shares properties with other long-chain esters that play significant roles in various biological systems, from energy storage in marine organisms to waterproofing in insects. The anti-inflammatory and anti-obesogenic properties observed in some wax esters make them an area of interest for pharmaceutical and nutraceutical research.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **Arachidyl oleate** in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the detailed ^1H and ^{13}C NMR data for **Arachidyl oleate**.

2.1.1. ^1H NMR Spectroscopic Data (Predicted)

While a complete experimental ^1H NMR spectrum for **Arachidyl oleate** is not readily available in the public domain, a highly accurate prediction can be made based on the well-established spectral data of its constituent moieties: oleic acid and arachidyl alcohol (1-eicosanol).^{[3][4][5]} The chemical shifts of the protons in the final ester are not expected to deviate significantly from their values in the precursor molecules, with the exception of the protons closest to the ester linkage.

Atom Number	Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
1'	$-\text{CH}_2-\text{O}-\text{C}(=\text{O})-$	4.05	t	6.7
2'	$-\text{CH}_2-\text{CH}_2-\text{O}-$	1.63	p	6.8
3' to 19'	$-(\text{CH}_2)_{17}-$	1.25	br s	-
20'	$-\text{CH}_3$	0.88	t	7.0
2	$-\text{C}(=\text{O})-\text{CH}_2-$	2.28	t	7.5
3	$-\text{C}(=\text{O})-\text{CH}_2-\text{CH}_2-$	1.61	p	7.4
4 to 7	$-(\text{CH}_2)_4-$	1.29	br s	-
8, 11	$=\text{C}-\text{CH}_2-$	2.01	m	-
9, 10	$-\text{CH}=\text{CH}-$	5.34	m	-
12 to 17	$-(\text{CH}_2)_6-$	1.29	br s	-
18	$-\text{CH}_3$	0.88	t	7.0

Predicted data is based on typical values for long-chain esters and the known spectra of oleic acid and arachidyl alcohol.

2.1.2. ^{13}C NMR Spectroscopic Data

The following table summarizes the expected chemical shifts for the carbon atoms in **Arachidyl oleate**, based on available spectral data.

Atom Number	Assignment	Chemical Shift (ppm)
1'	-CH ₂ -O-C(=O)-	64.4
2'	-CH ₂ -CH ₂ -O-	28.7
3'-18'	-(CH ₂) ₁₆ -	29.2-29.7
19'	-CH ₂ -CH ₃	22.7
20'	-CH ₃	14.1
1	-C=O	173.9
2	-C(=O)-CH ₂ -	34.4
3	-C(=O)-CH ₂ -CH ₂ -	25.0
4-7	-(CH ₂) ₄ -	29.1-29.7
8	=C-CH ₂ -	27.2
9	-CH=	129.8
10	=CH-	130.0
11	-CH ₂ -C=	27.2
12-15	-(CH ₂) ₄ -	29.1-29.7
16	-CH ₂ -	31.9
17	-CH ₂ -CH ₃	22.7
18	-CH ₃	14.1

Data is referenced from publicly available spectra of **Arachidyl oleate** and similar long-chain esters.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the fragmentation of long-chain wax esters upon electron ionization (EI) typically involves cleavages around the ester functional group. Key fragmentation patterns for **Arachidyl oleate** are presented below.

m/z	Proposed Fragment Ion	Interpretation
562	$[M]^+$	Molecular ion
282	$[C_{18}H_{34}O_2]^+$	Oleic acid moiety
281	$[C_{20}H_{41}]^+$	Arachidyl alkyl chain
264	$[C_{18}H_{32}O]^+$	Loss of water from the oleic acid moiety

Fragmentation patterns are based on general principles for long-chain wax esters and available spectral data.

2.2.2. Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

ESI-MS/MS studies on **Arachidyl oleate** have identified characteristic product ions that are diagnostic for the fatty acyl and fatty alcohol components.

Precursor Ion	Product Ion (m/z)	Interpretation
$[M+NH_4]^+$	$[RCOOH_2]^+$	Protonated oleic acid
$[M+NH_4]^+$	$[RCO]^+$	Oleoyl acylium ion
$[M+NH_4]^+$	$[RCO - H_2O]^+$	Dehydrated oleoyl acylium ion

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for a lipid sample such as **Arachidyl oleate**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 10-20 mg of **Arachidyl oleate** into a clean, dry vial.
 - Add approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Gently vortex the vial until the sample is completely dissolved.
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard single-pulse sequence (e.g., zg30).
 - Number of Scans: 16-64.
 - Relaxation Delay: 1.0 s.
 - Acquisition Time: ~4 s.
 - Spectral Width: 12-15 ppm.
- ^{13}C NMR Acquisition:
 - Spectrometer: 400 MHz (100 MHz for ^{13}C) or higher field NMR spectrometer.
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024-4096.

- Relaxation Delay: 2.0 s.
- Acquisition Time: ~1-2 s.
- Spectral Width: 200-240 ppm.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate the signals in the ^1H NMR spectrum.
 - Assign the peaks in both ^1H and ^{13}C spectra to the corresponding nuclei in the **Arachidyl oleate** molecule.

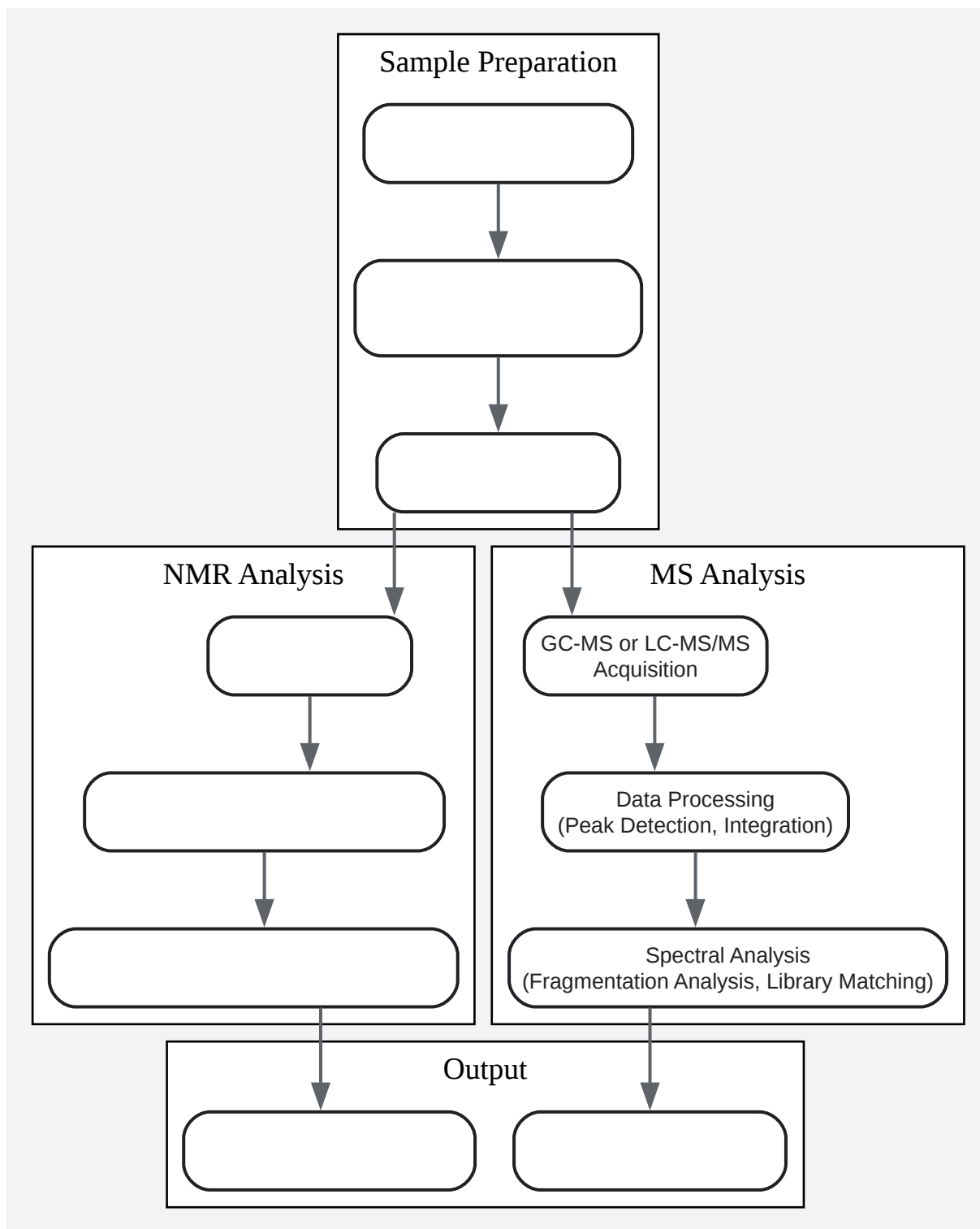
GC-MS Protocol

- Sample Preparation:
 - Prepare a stock solution of **Arachidyl oleate** in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL.
 - Prepare a series of dilutions for calibration if quantitative analysis is required.
- GC-MS Analysis:
 - Gas Chromatograph: Agilent GC or equivalent.
 - Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Oven Temperature Program:
 - Initial temperature: 150°C, hold for 2 min.

- Ramp: 10°C/min to 320°C.
- Hold: 10 min at 320°C.
- Injector Temperature: 280°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Volume: 1 µL in splitless mode.
- Mass Spectrometer: Quadrupole or ion trap mass analyzer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-600.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.
- Data Analysis:
 - Identify the peak corresponding to **Arachidyl oleate** based on its retention time.
 - Analyze the mass spectrum of the peak and identify the molecular ion and key fragment ions.
 - Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

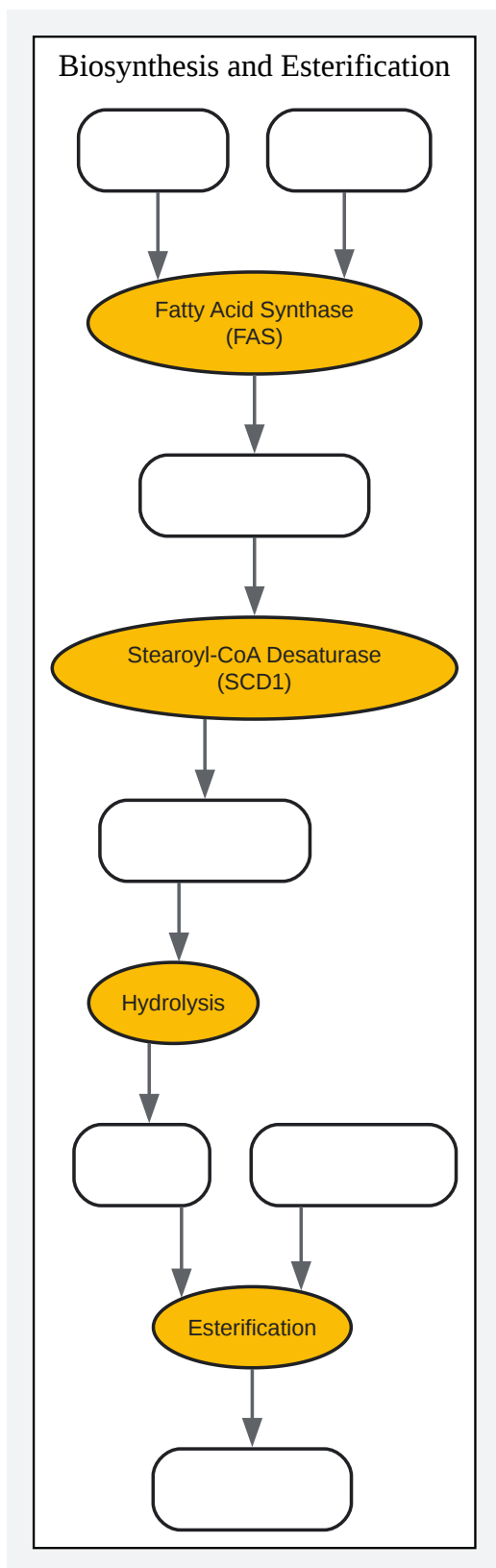
Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of **Arachidyl oleate**.



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Experimental workflow for spectroscopic analysis.



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Biosynthesis of **Arachidyl oleate**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Arachidyl Oleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238231#spectroscopic-data-nmr-ms-of-arachidyl-oleate]

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